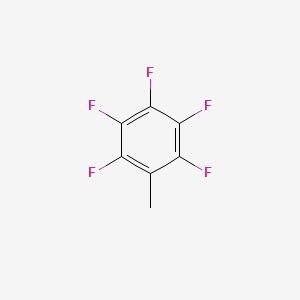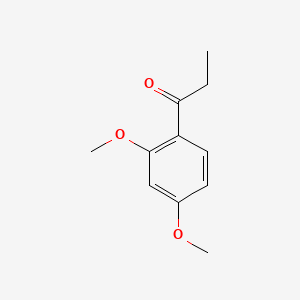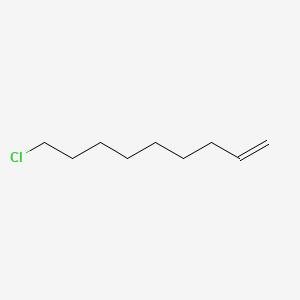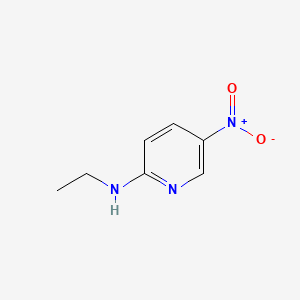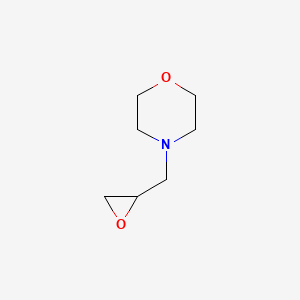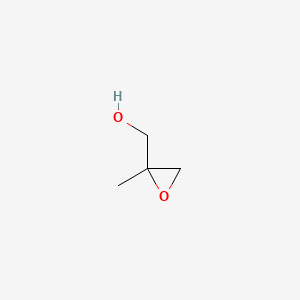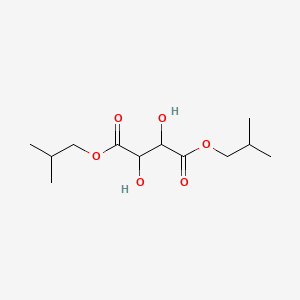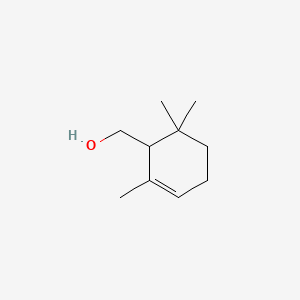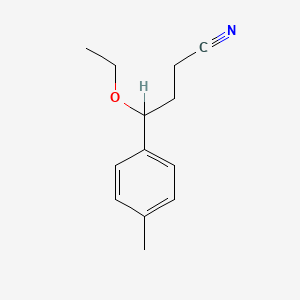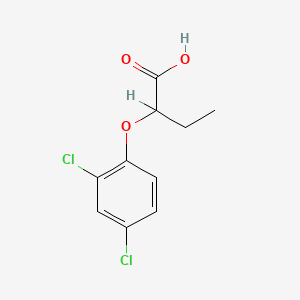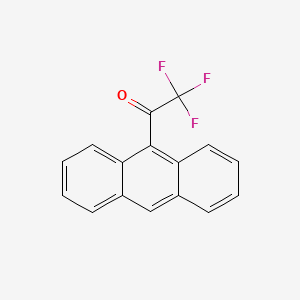
9-Trifluoroacetylanthracene
描述
9-Trifluoroacetylanthracene is a chemical compound with the molecular formula C16H9F3O. It is characterized by the presence of an anthracene moiety attached to a trifluoromethyl ketone group. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthryl trifluoromethyl ketone typically involves the trifluoroacetylation of anthracene. This process can be carried out using trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, yielding the desired ketone .
Industrial Production Methods: While specific industrial production methods for 9-anthryl trifluoromethyl ketone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Reduction: 9-Trifluoroacetylanthracene can undergo reduction reactions to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used for the reduction of 9-anthryl trifluoromethyl ketone to its corresponding alcohol.
Substitution: Nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
科学研究应用
9-Trifluoroacetylanthracene has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of fluorinated drugs.
作用机制
The mechanism of action of 9-anthryl trifluoromethyl ketone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in medicinal chemistry, where the compound can act as a precursor for drug development .
相似化合物的比较
Trifluoromethyl ketones: These compounds share the trifluoromethyl ketone functional group and exhibit similar chemical properties.
Anthracene derivatives: Compounds with an anthracene moiety, such as anthracene-9-carboxaldehyde, share structural similarities with 9-anthryl trifluoromethyl ketone.
Uniqueness: 9-Trifluoroacetylanthracene stands out due to the combination of the anthracene moiety and the trifluoromethyl ketone group. This unique structure imparts distinct chemical reactivity and enhances its utility in various research applications .
属性
IUPAC Name |
1-anthracen-9-yl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMBBIFTVWHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201747 | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-31-0 | |
| Record name | 1-(9-Anthracenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-anthryl trifluoromethyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-Anthryl trifluoromethyl ketone a suitable model compound for studying asymmetric phase-transfer reductions?
A1: 9-Anthryl trifluoromethyl ketone is a prochiral ketone, meaning it lacks an internal plane of symmetry. This characteristic allows researchers to easily monitor the stereoselectivity of reduction reactions. The product of its reduction, a chiral alcohol, can be readily analyzed for enantiomeric excess (ee) – a key indicator of the reaction's stereochemical outcome. This property makes it a valuable tool in developing and understanding new chiral catalysts for asymmetric synthesis. [, ]
Q2: How does the structure of a phase-transfer catalyst, particularly one derived from quinine, influence the outcome of 9-Anthryl trifluoromethyl ketone reduction?
A2: Research using nuclear magnetic resonance (NMR) has shown that the structure of quinine-derived phase-transfer catalysts directly affects their interaction with borohydride (BH4-), the reducing agent. [] These catalysts, which are quaternary ammonium ions, possess a hydroxyl group crucial for asymmetric induction during the reduction. NMR studies revealed that BH4- preferentially occupies specific sites near this hydroxyl group and the catalyst's vinyl group. Modifying the catalyst structure, such as introducing a 9-methyleneanthryl group, can alter these anion binding site occupancies. [] This alteration directly impacts the enantiomeric excess (ee) of the chiral alcohol produced from 9-Anthryl trifluoromethyl ketone reduction, offering a pathway for rational design of more selective catalysts.
Q3: Beyond quinine derivatives, have other chiral borohydride reducing agents been explored for 9-Anthryl trifluoromethyl ketone reduction?
A3: Yes, researchers have explored alternative chiral borohydride reducing agents. One example involves using (S)-(+)-2-(α-Hydroxybenzyl)benzimidazole and (S)-(-)-2-benzimidazole-1-ethanol. [] These compounds, classified as 1,2-amino alcohols, can modify sodium borohydride, leading to the successful asymmetric reduction of 9-Anthryl trifluoromethyl ketone and other carbonyl compounds. [] This research highlights the ongoing exploration of novel chiral reducing agents in asymmetric synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)

